molecular formula C24H20BrNO5 B13633235 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoic acid

Cat. No.: B13633235
M. Wt: 482.3 g/mol
InChI Key: KPPHAEIHICCEBD-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a brominated phenyl ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-4-hydroxyphenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Bromination: The bromination of the phenyl ring to introduce the bromine atom.

    Coupling Reaction: The coupling of the brominated phenyl ring with the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the phenyl ring.

    Reduction: Reduction reactions could target the bromine atom or the carbonyl group.

    Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis to protect amine functionalities.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Compounds with similar Fmoc protection used in peptide synthesis.

    Brominated Phenyl Compounds: Other compounds with brominated phenyl rings used in organic synthesis.

Uniqueness

The combination of the Fmoc group, brominated phenyl ring, and propanoic acid moiety makes this compound unique, offering specific reactivity and applications not found in simpler compounds.

Properties

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3 g/mol

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H20BrNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)

InChI Key

KPPHAEIHICCEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Br)C(=O)O

Origin of Product

United States

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